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Compound of Interest

Compound Name: Isamoltan hydrochloride

Cat. No.: B10795489 Get Quote

An In-depth Technical Guide to (±)-Isamoltane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (±)-Isamoltane hydrochloride, a

significant pharmacological tool in neuroscience research. It details the compound's chemical

structure, synthesis, pharmacological properties, and mechanism of action, presenting data

and methodologies in a clear, structured format for specialists in the field.

Chemical Structure and Properties
(±)-Isamoltane hydrochloride is the hydrochloride salt of a racemic mixture of the R- and S-

enantiomers of Isamoltane.[1] Its systematic IUPAC name is 1-(propan-2-ylamino)-3-(2-pyrrol-

1-ylphenoxy)propan-2-ol hydrochloride.[2][3] The molecule features a phenoxypropanolamine

backbone, which is common to many beta-blockers, substituted with a pyrrole group on the

phenyl ring.
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shape=plaintext]; H3 [label="H", pos="2.5,0.5!", shape=plaintext]; H4 [label="H",

pos="2.5,-0.5!", shape=plaintext]; H5 [label="H", pos="1,-1!", shape=plaintext];

// Propanolamine chain N_amine [label="NH", pos="-1.5,0!", shape=plaintext,

fontcolor="#4285F4"]; C_chiral [label="C*", pos="-2.5,0.5!", shape=plaintext]; OH [label="OH",

pos="-3.5,0.2!", shape=plaintext, fontcolor="#EA4335"]; C_bridge [label="CH2",

pos="-2.5,-0.5!", shape=plaintext]; O_ether [label="O", pos="-3.5,-1!", shape=plaintext,

fontcolor="#EA4335"];

// Isopropyl group C_iso1 [label="CH", pos="-1.5,-1!", shape=plaintext]; C_iso2 [label="CH3",

pos="-0.5,-1.5!", shape=plaintext]; C_iso3 [label="CH3", pos="-2.5,-1.5!", shape=plaintext];

// Phenyl Ring C_phenyl1 [label="C", pos="-4.5,-1.5!", shape=plaintext]; C_phenyl2 [label="C",

pos="-5.5,-1!", shape=plaintext]; C_phenyl3 [label="C", pos="-6.5,-1.5!", shape=plaintext];

C_phenyl4 [label="C", pos="-6.5,-2.5!", shape=plaintext]; C_phenyl5 [label="C", pos="-5.5,-3!",

shape=plaintext]; C_phenyl6 [label="C", pos="-4.5,-2.5!", shape=plaintext];

// Pyrrole Ring N_pyrrole [label="N", pos="-6.5,-0.2!", shape=plaintext, fontcolor="#4285F4"];

C_pyrrole1 [label="CH", pos="-7.5,0.2!", shape=plaintext]; C_pyrrole2 [label="CH", pos="-8,

-0.5!", shape=plaintext]; C_pyrrole3 [label="CH", pos="-7, -1!", shape=plaintext];

// Hydrochloride HCl [label="· HCl", pos="-1,-2.5!", shape=plaintext, fontcolor="#34A853"];

// Bonds edge [penwidth=1.5]; N1 -- C1; N1 -- C2; N1 -- C3; N1 -- H1; C1 -- H2; C2 -- H3; C2 --

H4; C3 -- H5;

// Propanolamine chain bonds N_amine -- C_chiral; C_chiral -- OH; C_chiral -- C_bridge;

C_bridge -- O_ether; O_ether -- C_phenyl1; N_amine -- C_iso1;

// Isopropyl group bonds C_iso1 -- C_iso2; C_iso1 -- C_iso3;

// Phenyl Ring bonds C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 --

C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1;

C_phenyl2 -- N_pyrrole;

// Pyrrole Ring bonds N_pyrrole -- C_pyrrole1; C_pyrrole1 -- C_pyrrole2; C_pyrrole2 --

C_pyrrole3; C_pyrrole3 -- N_pyrrole;
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// Dummy nodes for layout subgraph { rank=same; C_chiral; OH; } }

Caption: Chemical structure of (±)-Isamoltane Hydrochloride.

Physicochemical Properties
A summary of the key physicochemical properties of Isamoltane and its hydrochloride salt is

presented below.

Property Value Source

Molecular Formula (Free Base) C₁₆H₂₂N₂O₂ [2][4]

Molecular Weight (Free Base) 274.36 g/mol [2][4]

Molecular Formula (HCl Salt) C₁₆H₂₃ClN₂O₂ [5]

Molecular Weight (HCl Salt) 310.82 g/mol [1][5]

Stereochemistry Racemic ((±)-Isamoltane) [1]

Synthesis of (±)-Isamoltane Hydrochloride
While specific, detailed protocols for the synthesis of (±)-Isamoltane hydrochloride are not

readily available in the provided search results, a general synthetic route can be proposed

based on the synthesis of related phenoxypropanolamine compounds. The key steps would

likely involve the reaction of a substituted phenol with an epoxide, followed by the addition of

an amine.
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Starting Materials:
- 2-(1H-pyrrol-1-yl)phenol

- Epichlorohydrin

Step 1: Ether Formation
(Williamson Ether Synthesis)

Intermediate:
1-(2-(1H-pyrrol-1-yl)phenoxy)-2,3-epoxypropane

Step 2: Ring Opening
(Nucleophilic attack by amine)

(±)-Isamoltane (Free Base)

Reagent:
Isopropylamine

Step 3: Salt Formation

(±)-Isamoltane Hydrochloride

Reagent:
Hydrochloric Acid (HCl)

Click to download full resolution via product page

Caption: Generalized synthetic workflow for (±)-Isamoltane Hydrochloride.
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Experimental Protocol (Generalized)
Ether Formation: 2-(1H-pyrrol-1-yl)phenol is reacted with epichlorohydrin in the presence of

a base (e.g., sodium hydroxide) to form the epoxide intermediate, 1-(2-(1H-pyrrol-1-

yl)phenoxy)-2,3-epoxypropane. This is a standard Williamson ether synthesis.

Epoxide Ring Opening: The resulting epoxide is then subjected to nucleophilic attack by

isopropylamine. This reaction opens the epoxide ring and introduces the isopropylamino

group, yielding the racemic mixture of Isamoltane (free base).

Salt Formation: The Isamoltane free base is dissolved in a suitable organic solvent (e.g.,

ethanol or diethyl ether) and treated with a solution of hydrochloric acid. The (±)-Isamoltane

hydrochloride salt precipitates out of the solution and can be collected by filtration and then

dried.

Pharmacology and Mechanism of Action
Isamoltane is a potent antagonist at multiple receptor sites, which underlies its complex

pharmacological profile.[2] It primarily acts as a selective antagonist of the serotonin 5-HT₁B

receptor and also as a ligand for β-adrenoceptors.[6] The 5-HT₁B activity resides in the (-)-

enantiomer.[3]

Receptor Binding Profile
The affinity of Isamoltane for various receptors has been quantified in radioligand binding

studies.
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Receptor
Target

Parameter Value (nM) Notes Source

5-HT₁B Receptor IC₅₀ 39

Inhibition of

[¹²⁵I]ICYP binding

in rat brain

membranes.

[3][6]

Kᵢ 21 [2][7]

β-Adrenoceptor IC₅₀ 8.4 [3][6]

5-HT₁A Receptor IC₅₀ 1070

Inhibition of

[³H]8-OH-DPAT

binding.

[3]

Kᵢ 112 [2][7]

5-HT₂ Receptor IC₅₀ 3000 - 10000 Weak activity. [3]

α₁-Adrenoceptor IC₅₀ 3000 - 10000 Weak activity. [3]

Signaling Pathway
Isamoltane's anxiolytic effects are believed to stem from its antagonism of presynaptic 5-HT₁B

autoreceptors.[3][7] These autoreceptors normally provide a negative feedback signal,

inhibiting further release of serotonin (5-HT) from the presynaptic terminal. By blocking these

receptors, Isamoltane disinhibits the neuron, leading to an increased release of 5-HT into the

synaptic cleft.[7] This elevated synaptic 5-HT can then modulate postsynaptic receptors,

leading to downstream behavioral effects.
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Caption: Mechanism of action of Isamoltane at the serotonergic synapse.

Key Experimental Methodologies
The pharmacological data for Isamoltane were generated using established in vitro and in vivo

techniques.

In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (IC₅₀) of Isamoltane for various neurotransmitter

receptors.

Methodology:

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex, hippocampus) is

homogenized and centrifuged to isolate cell membranes rich in the receptors of interest.[3]

[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b10795489?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/2905765/
https://www.medchemexpress.com/isamoltan-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10795489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Competitive Binding: The prepared membranes are incubated with a specific radioligand

(e.g., [¹²⁵I]ICYP for 5-HT₁B receptors, [³H]8-OH-DPAT for 5-HT₁A receptors) and varying

concentrations of Isamoltane.[3]

Detection: After incubation, the membranes are washed to remove unbound radioligand.

The amount of bound radioactivity is measured using a scintillation counter.

Analysis: The concentration of Isamoltane that inhibits 50% of the specific radioligand

binding (IC₅₀) is calculated.

In Vivo Measurement of 5-HT Turnover
Objective: To assess the effect of Isamoltane on serotonin synthesis and release in the living

brain.

Methodology:

Animal Dosing: Rats are administered Isamoltane via intraperitoneal (i.p.) injection at

various doses (e.g., 1 and 3 mg/kg).[3]

Decarboxylase Inhibition: Animals are co-treated with an inhibitor of aromatic L-amino acid

decarboxylase. This prevents the conversion of 5-hydroxytryptophan (5-HTP) to 5-HT,

causing 5-HTP to accumulate. The rate of accumulation serves as an index of serotonin

synthesis.

Tissue Analysis: After a set time, the animals are euthanized, and brain regions (e.g.,

cortex) are dissected.[3]

Quantification: The concentration of 5-HTP in the brain tissue is measured using

techniques like high-performance liquid chromatography (HPLC). An increase in 5-HTP

accumulation indicates an increase in 5-HT synthesis, consistent with autoreceptor

antagonism.[3]

Human Beta-Adrenergic Receptor Blockade Assessment
Objective: To measure the systemic effects of Isamoltane on β₁- and β₂-adrenergic receptors

in healthy volunteers.[8]
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Methodology:

Study Design: A randomized, double-blind, crossover study design is used, with volunteers

receiving placebo, Isamoltane (e.g., 4 mg and 10 mg), or a reference beta-blocker like

propranolol.[8]

β₁-Blockade (Exercise Test): Subjects perform a standardized exercise test, and their

heart rate is monitored. A reduction in exercise-induced tachycardia compared to placebo

indicates β₁-adrenergic blockade.[8]

β₂-Blockade (Albuterol Challenge): Subjects inhale cumulative doses of albuterol, a β₂-

agonist. The effects on skeletal muscle (tremor) and airway conductance are measured.

Attenuation of these effects by Isamoltane indicates β₂-adrenergic blockade.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10795489#isamoltane-hydrochloride-chemical-
structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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